molecular formula C11H10BrNO2 B8449696 Ethyl 3-bromoindole-7-carboxylate

Ethyl 3-bromoindole-7-carboxylate

Cat. No. B8449696
M. Wt: 268.11 g/mol
InChI Key: GYTQNBPGAFOSTP-UHFFFAOYSA-N
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Patent
US07312342B2

Procedure details

7 g of ethyl 3-bromoindole-7-carboxylate are dissolved in 70 g of NMP, and 4 g of CuCN are added. The mixture is heated to 100-140° C. with stirring. After 3 hours, the mixture is subjected to conventional work-up, giving 3-cyanoindole-7-carboxylic acid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
solvent
Reaction Step One
Name
CuCN
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:5](=[C:6]([C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[C:16]([Cu])#[N:17]>CN1C(=O)CCC1>[C:16]([C:2]1[C:10]2[C:5](=[C:6]([C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1)#[N:17]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CNC2=C(C=CC=C12)C(=O)OCC
Name
Quantity
70 g
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
CuCN
Quantity
4 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 20) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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